molecular formula C24H19FN6O3S B14973418 Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

Cat. No.: B14973418
M. Wt: 490.5 g/mol
InChI Key: MIPAJAQGNYHZQA-UHFFFAOYSA-N
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Description

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings and functional groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 4-fluorophenyl group and the thioacetamido moiety. The final step involves esterification to obtain the ethyl ester derivative. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound for research and development .

Properties

Molecular Formula

C24H19FN6O3S

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 3-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H19FN6O3S/c1-2-34-23(33)16-4-3-5-18(12-16)26-21(32)14-35-24-28-27-22-20-13-19(15-6-8-17(25)9-7-15)29-31(20)11-10-30(22)24/h3-13H,2,14H2,1H3,(H,26,32)

InChI Key

MIPAJAQGNYHZQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

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